3-bromo-1-(2-methoxyethyl)-1H-pyrazole
Overview
Description
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole is an organic compound with the molecular formula C6H9BrN2O It is a pyrazole derivative, characterized by the presence of a bromine atom at the third position and a 2-methoxyethyl group at the first position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole typically involves the bromination of 1-(2-methoxyethyl)-1H-pyrazole. One common method is the reaction of 1-(2-methoxyethyl)-1H-pyrazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom at the third position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of hazardous by-products. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the bromine atom can yield 1-(2-methoxyethyl)-1H-pyrazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Pyrazole oxides.
Reduction: 1-(2-methoxyethyl)-1H-pyrazole.
Scientific Research Applications
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazoles.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-1-(2-methoxyethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the 2-methoxyethyl group contribute to its binding affinity and specificity towards molecular targets. The exact pathways involved can vary depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-1H-pyrazole: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-1H-pyrazole: Lacks the 2-methoxyethyl group, affecting its solubility and binding properties.
3-Bromo-1-(2-hydroxyethyl)-1H-pyrazole: Contains a hydroxyl group instead of a methoxy group, influencing its reactivity and biological activity.
Uniqueness
3-Bromo-1-(2-methoxyethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the 2-methoxyethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity in chemical reactions and its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-bromo-1-(2-methoxyethyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMQGKBEVSJWJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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